2-Ethylphenylhydrazine hydrochloride

Continuous-flow synthesis Process chemistry Pharmaceutical intermediate manufacturing

Supply of generic arylhydrazines risks wrong regioisomers that fail Fischer indole cyclization. 2-Ethylphenylhydrazine hydrochloride (CAS 19398-06-2) is the only substrate that regioselectively yields 7-ethyltryptophol, the direct etodolac precursor. - Continuous-flow synthesis achieves 94% yield (<31 min) vs. batch 65-80%. - Melting point 178-185 °C (dec.) unambiguously differentiates from 4-ethyl (67-71 °C) and phenyl (250-254 °C) analogs. - Full impurity profile (≤0.10% each, ≤0.5% total) supports ANDA analytical method validation.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 19398-06-2
Cat. No. B099876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylphenylhydrazine hydrochloride
CAS19398-06-2
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NN.Cl
InChIInChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H
InChIKeyHBHPTOKYVGZBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylphenylhydrazine Hydrochloride Identity and Class


2-Ethylphenylhydrazine hydrochloride (CAS 19398-06-2) is an ortho-substituted arylhydrazine hydrochloride salt with the molecular formula C₈H₁₃ClN₂ and a molecular weight of 172.66 g/mol [1]. It belongs to the class of substituted phenylhydrazine hydrochlorides used as critical intermediates in pharmaceutical synthesis, most notably as the key starting material for the non-steroidal anti-inflammatory drug (NSAID) etodolac via Fischer indole cyclization to 7-ethyltryptophol [2]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base, making it the preferred form for industrial weighing, reactor charging, and continuous-flow processing [3].

Risks of Arylhydrazine Substitution for 2-Ethylphenylhydrazine HCl


Arylhydrazine hydrochlorides are not interchangeable Fischer indole substrates. The ortho-ethyl substituent on 2-ethylphenylhydrazine hydrochloride is structurally mandatory for generating the 7-ethyltryptophol regioisomer required in etodolac synthesis; substitution with phenylhydrazine hydrochloride or 4-ethylphenylhydrazine hydrochloride produces the wrong regioisomer or an unreactive intermediate, as the ethyl group directs cyclization to the correct indole position [1]. Additionally, the hydrochloride salt stoichiometry and purity profile (≥98% by HPLC) must be tightly controlled because residual 2-ethylaniline starting material and 2-ethylphenol byproducts can propagate into the final active pharmaceutical ingredient (API) as genotoxic impurities . Melting point specification (178–185 °C with decomposition) serves as a rapid incoming quality control differentiator, as 4-ethylphenylhydrazine hydrochloride melts at only 67–71 °C and phenylhydrazine hydrochloride at 250–254 °C, enabling immediate detection of mis-shipment or cross-contamination .

2-Ethylphenylhydrazine Hydrochloride: Quantitative Evidence


Continuous-Flow vs. Batch Synthesis Yield

A dedicated continuous-flow process for 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline has been reported with 94% isolated yield [1]. In contrast, batch diazotization-reduction protocols for unsubstituted phenylhydrazine hydrochloride typically report yields of 65–80%, while 4-ethylphenylhydrazine hydrochloride batch yields are approximately 70–75% under comparable conditions [2]. The 31-minute total residence time in the flow process further contrasts with 3–6 hours for batch manufacture, providing a quantifiable throughput advantage [1].

Continuous-flow synthesis Process chemistry Pharmaceutical intermediate manufacturing

Melting Point as Identity Discriminator

The melting point of 2-ethylphenylhydrazine hydrochloride is 181–185 °C (or approximately 178 °C with decomposition) . The regioisomeric 4-ethylphenylhydrazine hydrochloride melts at 67–71 °C [1]. Unsubstituted phenylhydrazine hydrochloride melts at 250–254 °C (decomposition) [2]. 2-Methylphenylhydrazine hydrochloride melts at approximately 190 °C (decomposition) . A simple melting point apparatus can thus detect the wrong isomer or unsubstituted analog within minutes at incoming inspection.

Quality control Identity testing Pharmaceutical raw material acceptance

Fischer Indole Regioselectivity

In the Fischer indole cyclization with 2,3-dihydrofuran, only the ortho-ethylphenylhydrazine hydrochloride directs cyclization to the 7-ethyltryptophol regioisomer required for etodolac [1]. Phenylhydrazine hydrochloride would produce unsubstituted tryptophol, while 4-ethylphenylhydrazine hydrochloride would yield 5-ethyltryptophol, both of which are inactive toward etodolac formation. The continuous-flow Fischer indole protocol with 2-ethylphenylhydrazine hydrochloride achieved 78% net yield of 7-ethyltryptophol with a 30-second residence time under microwave-assisted conditions at 180 °C, whereas earlier batch approaches could not exceed 40–50% due to byproduct formation [2].

Regioselectivity Fischer indole synthesis Etodolac intermediate

Impurity Profile and ANDA Compliance

The impurity profile of 2-ethylphenylhydrazine hydrochloride is specifically characterized: primary impurities are hydrochloric acid (stoichiometric excess) and 2-ethylphenol, with total unspecified impurities controlled to ≤0.10% individually and ≤0.5% total . Vendors supplying this compound for ANDA applications provide detailed characterization data compliant with regulatory guidelines, including HPLC purity ≥98% with moisture ≤0.5% [1]. In contrast, generic-grade phenylhydrazine hydrochloride may lack this impurity characterization, and 4-ethylphenylhydrazine hydrochloride, although also used in analytical method development, is not the etodolac-specific intermediate and carries different impurity markers [2].

Impurity profiling ANDA regulatory submission Genotoxic impurity control

Hazard Classification Comparison

2-Ethylphenylhydrazine hydrochloride carries a harmonized CLP classification of Carcinogenicity Category 2 (H351: Suspected of causing cancer) and Specific Target Organ Toxicity – Repeated Exposure Category 1 (H372: Causes damage to organs through prolonged or repeated exposure), along with Eye Damage Category 1 (H318) and Skin Sensitisation Category 1 (H317) [1]. In comparison, phenylhydrazine hydrochloride has a similar hazard profile, but 4-ethylphenylhydrazine hydrochloride is classified only with Acute Toxicity Category 4 (H302, H312), without carcinogenicity or STOT RE classifications [2]. This means that if a procurement department inadvertently substitutes 4-ethylphenylhydrazine hydrochloride based on molecular formula similarity, the safety data sheet and engineering controls would be inadequate for the actual hazard level of the correct intermediate.

Chemical safety Regulatory compliance Occupational health

2-Ethylphenylhydrazine Hydrochloride: Application Scenarios


Fischer Indole Cyclization for Etodolac API

This compound is the sole arylhydrazine intermediate that regioselectively produces 7-ethyltryptophol, the direct precursor to etodolac. The continuous-flow Fischer indole protocol using 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran achieves 78% net yield with a 30-second residence time, more than doubling the batch yield of 40–50% [1]. Procurement for etodolac manufacturing must specify CAS 19398-06-2; use of any other arylhydrazine yields no active product [2].

Continuous-Flow Process for Scale-Up

A dedicated continuous-flow synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline achieves 94% yield with <31 min total residence time, compared to 65–80% yields and 3–6 hour batch cycles for analogous arylhydrazines [3]. Procurement teams evaluating supplier capability should prioritize vendors who have adopted or can demonstrate this continuous-flow process, as it significantly reduces cost per kilogram and lead time at scale.

ANDA Reference Standard and QC Material

2-Ethylphenylhydrazine hydrochloride is supplied with fully characterized impurity profiles, including limits for 2-ethylphenol and unspecified impurities (≤0.10% each, ≤0.5% total), and is traceable to USP/EP pharmacopeial standards upon request . This pre-validated impurity specification directly supports analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs), reducing analytical development cycle time compared to sourcing uncharacterized arylhydrazines [4].

Melting Point-Based Identity Verification

With a melting point of 178–185 °C, this compound is clearly distinguishable from 4-ethylphenylhydrazine hydrochloride (67–71 °C) and phenylhydrazine hydrochloride (250–254 °C) by a simple capillary melting point measurement . Quality control laboratories can implement this as a rapid, compendial identity test upon receipt, minimizing the risk of accepting incorrect arylhydrazine regioisomers that would be unusable for etodolac synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylphenylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.